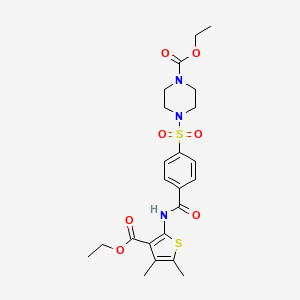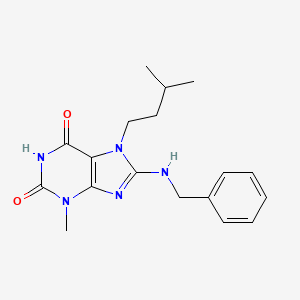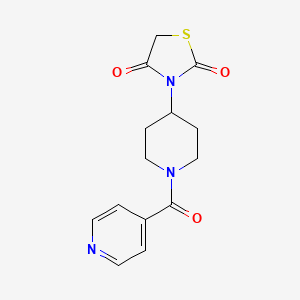
4-((2,4-Difluorophenyl)amino)-4-oxo-2-(piperidin-1-yl)butanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-((2,4-Difluorophenyl)amino)-4-oxo-2-(piperidin-1-yl)butanoic acid, also known as DAPT, is a small molecule inhibitor of gamma-secretase. Gamma-secretase is an enzyme responsible for the cleavage of amyloid precursor protein (APP) into beta-amyloid peptides, which are implicated in the development of Alzheimer's disease. DAPT has been shown to inhibit the production of beta-amyloid peptides and has potential therapeutic applications in the treatment of Alzheimer's disease.
Mechanism of Action
4-((2,4-Difluorophenyl)amino)-4-oxo-2-(piperidin-1-yl)butanoic acid functions as a gamma-secretase inhibitor, blocking the cleavage of APP into beta-amyloid peptides. This leads to a reduction in the production of beta-amyloid peptides, which are implicated in the development of Alzheimer's disease.
Biochemical and Physiological Effects:
4-((2,4-Difluorophenyl)amino)-4-oxo-2-(piperidin-1-yl)butanoic acid has been shown to have a variety of biochemical and physiological effects, including reducing beta-amyloid peptide production, improving cognitive function, and inhibiting tumor growth and metastasis.
Advantages and Limitations for Lab Experiments
One of the advantages of 4-((2,4-Difluorophenyl)amino)-4-oxo-2-(piperidin-1-yl)butanoic acid is its specificity for gamma-secretase, which reduces the likelihood of off-target effects. However, 4-((2,4-Difluorophenyl)amino)-4-oxo-2-(piperidin-1-yl)butanoic acid can also have cytotoxic effects at high concentrations, which can limit its use in certain experimental settings.
Future Directions
There are several future directions for research on 4-((2,4-Difluorophenyl)amino)-4-oxo-2-(piperidin-1-yl)butanoic acid, including:
1. Further studies to elucidate the mechanisms of 4-((2,4-Difluorophenyl)amino)-4-oxo-2-(piperidin-1-yl)butanoic acid's effects on beta-amyloid peptide production and cognitive function in Alzheimer's disease.
2. Investigation of the potential therapeutic applications of 4-((2,4-Difluorophenyl)amino)-4-oxo-2-(piperidin-1-yl)butanoic acid in other disease models, including cancer.
3. Development of more specific and potent gamma-secretase inhibitors based on the structure of 4-((2,4-Difluorophenyl)amino)-4-oxo-2-(piperidin-1-yl)butanoic acid.
4. Studies to investigate the potential side effects of 4-((2,4-Difluorophenyl)amino)-4-oxo-2-(piperidin-1-yl)butanoic acid and to identify ways to minimize these effects.
5. Investigation of the potential use of 4-((2,4-Difluorophenyl)amino)-4-oxo-2-(piperidin-1-yl)butanoic acid in combination with other drugs for the treatment of Alzheimer's disease and other diseases.
Synthesis Methods
4-((2,4-Difluorophenyl)amino)-4-oxo-2-(piperidin-1-yl)butanoic acid can be synthesized using a variety of methods, including the reaction of 2,4-difluoroaniline with 1-bromo-3-chloropropane to form 2,4-difluoro-N-(1-chloropropan-2-yl)aniline, which is then reacted with piperidine and ethyl acetoacetate to form 4-((2,4-Difluorophenyl)amino)-4-oxo-2-(piperidin-1-yl)butanoic acid.
Scientific Research Applications
4-((2,4-Difluorophenyl)amino)-4-oxo-2-(piperidin-1-yl)butanoic acid has been extensively studied in preclinical models of Alzheimer's disease and has shown promising results in reducing beta-amyloid peptide production and improving cognitive function. 4-((2,4-Difluorophenyl)amino)-4-oxo-2-(piperidin-1-yl)butanoic acid has also been studied in other disease models, including cancer, where it has been shown to inhibit tumor growth and metastasis.
properties
IUPAC Name |
4-(2,4-difluoroanilino)-4-oxo-2-piperidin-1-ylbutanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18F2N2O3/c16-10-4-5-12(11(17)8-10)18-14(20)9-13(15(21)22)19-6-2-1-3-7-19/h4-5,8,13H,1-3,6-7,9H2,(H,18,20)(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVCGCSYDKAUSCL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(CC(=O)NC2=C(C=C(C=C2)F)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18F2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-((2,4-Difluorophenyl)amino)-4-oxo-2-(piperidin-1-yl)butanoic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2,5-dimethylphenyl)-2-[11-(3,4-dimethylphenyl)-6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.0^{2,7}]trideca-1(13),2(7),3,9,11-pentaen-5-yl]acetamide](/img/structure/B2762020.png)
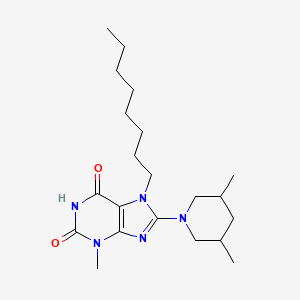
![1-((2-(4-Fluorophenyl)-8-methylimidazo[1,2-a]pyridin-3-yl)methyl)piperidine-4-carboxylic acid](/img/structure/B2762023.png)

![N,6-dimethyl-2-(2-(naphthalen-1-yl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2762025.png)
![7-(4-Chlorophenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B2762027.png)
![6-[[5-[(2-chloro-6-fluorophenyl)methylsulfanyl]-4-(2,5-dimethylphenyl)-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione](/img/structure/B2762031.png)
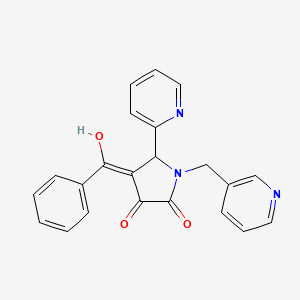
![N-(2-(1H-imidazol-1-yl)quinolin-8-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2762033.png)
![N-[1-(3-bromophenyl)ethyl]-2-phenylethene-1-sulfonamide](/img/structure/B2762036.png)

